CSC-6

NLRP3 inflammasome IL-1β inhibition drug discovery

CSC-6 is a uniquely differentiated NLRP3 inhibitor that blocks ASC oligomerization without interfering with ATPase activity or NACHT conformational change—a mechanism distinct from MCC950 and CY-09. With an IC50 of 2.3 μM (IL‑1β, THP‑1 cells) and in‑vivo efficacy in sepsis/gout models, it serves as an ideal hit scaffold for medicinal chemistry optimization and a precise mechanistic probe for dissecting post‑ATPase inflammasome assembly. Its well‑characterized liabilities (limited plasma stability, low solubility, CYP450 inhibition) define its value as a tool compound rather than a therapeutic candidate. Choose CSC‑6 when you need orthogonal validation of NLRP3 pathway biology or a reliable template for scaffold‑hopping SAR campaigns.

Molecular Formula C18H12F3NO2S2
Molecular Weight 395.4 g/mol
Cat. No. B4844771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCSC-6
Molecular FormulaC18H12F3NO2S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=S
InChIInChI=1S/C18H12F3NO2S2/c1-24-13-8-6-12(7-9-13)22-16(23)15(26-17(22)25)10-11-4-2-3-5-14(11)18(19,20)21/h2-10H,1H3/b15-10+
InChIKeyAYWMAOBDHZWFAG-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CSC-6 NLRP3 Inflammasome Inhibitor: Machine Learning-Discovered Hit Compound for Inflammatory Disease Research


CSC-6 (molecular formula C18H12F3NO2S2, MW 395.4 g/mol) is a synthetic small molecule validated as an NLRP3 inflammasome inhibitor identified through a self-developed machine learning model [1]. It selectively binds NLRP3 and blocks its activation by preventing ASC oligomerization, a critical step in inflammasome assembly . The compound exhibits an IC50 of 2.3 μM for inhibiting IL-1β secretion from PMA-differentiated THP-1 cells [1]. CSC-6 serves as a foundational hit compound for scaffold-hopping optimization campaigns and as a tool molecule for dissecting NLRP3-driven inflammatory pathways [2].

Why CSC-6 Cannot Be Substituted with Generic NLRP3 Inhibitors in Mechanism-Focused Studies


Substituting CSC-6 with other NLRP3 inhibitors such as MCC950, OLT1177, or CY-09 carries significant scientific risk due to divergent mechanisms of action, distinct physicochemical liabilities, and varying degrees of target engagement. CSC-6 uniquely blocks NLRP3 activation by preventing ASC oligomerization without interfering with ATPase activity or NACHT domain conformational changes, a mechanism that differs fundamentally from MCC950's allosteric modulation of the Walker B motif [1]. Furthermore, the compound's suboptimal plasma stability, limited water solubility, and CYP450 inhibitory toxicity render it unsuitable as a therapeutic candidate but define its precise value as a hit scaffold for optimization and as a mechanistic probe where these limitations are acceptable [2][3]. Interchanging CSC-6 with a more drug-like analog without re-validating the biological system introduces confounding variables that compromise reproducibility and interpretability of inflammasome pathway studies.

CSC-6 Quantitative Differentiation Evidence: Potency, Mechanism, In Vivo Efficacy, and Drug-Like Properties


IL-1β Inhibitory Potency of CSC-6 in Human THP-1 Cells vs. MCC950

CSC-6 demonstrates an IC50 of 2.3 ± 0.38 μM for inhibiting IL-1β secretion from PMA-differentiated THP-1 cells stimulated with LPS and nigericin [1]. In contrast, the widely used NLRP3 inhibitor MCC950 exhibits an IC50 of approximately 7.5–8.1 nM in mouse BMDMs and human monocyte-derived macrophages (HMDMs) . Direct cross-assay comparison is confounded by differing cellular systems; however, the approximately 300-fold lower potency of CSC-6 in human THP-1 cells defines it as a micromolar-range tool compound suitable for mechanism-of-action studies where nanomolar potency is not required, whereas MCC950 serves as a nanomolar-potency reference standard.

NLRP3 inflammasome IL-1β inhibition drug discovery

Unique Mechanism of Action: ASC Oligomerization Blockade vs. ATPase Inhibition

CSC-6 specifically binds NLRP3 and inhibits its activation by blocking ASC oligomerization during inflammasome assembly, a mechanism confirmed by immunoblotting and co-immunoprecipitation experiments [1]. This contrasts with MCC950, which acts as an allosteric inhibitor targeting the Walker B motif within the NACHT domain to block ATP hydrolysis [2]. Other inhibitors such as CY-09 directly bind the NACHT domain to inhibit ATPase activity [3]. The distinct mechanism of CSC-6 enables its use as a complementary tool to dissect post-ATPase steps in inflammasome assembly and to validate ASC oligomerization as a targetable node.

mechanism of action ASC oligomerization NLRP3 inflammasome

In Vivo Efficacy of CSC-6 in NLRP3-Driven Sepsis and Gout Mouse Models

In vivo experiments demonstrated that CSC-6 administration effectively reduced disease symptoms in mouse models of NLRP3 overactivation-mediated sepsis and gout [1]. While specific quantitative endpoints (e.g., survival benefit, paw swelling reduction) are not publicly available in the primary screening publication, the compound was validated as the optimal hit from the machine learning screen based on in vivo efficacy [1]. In contrast, optimized derivative compound 23 from a scaffold-hopping campaign showed quantifiable anti-inflammatory and analgesic effects in acute peritonitis and arthritis models [2]. CSC-6's in vivo activity, despite suboptimal pharmacokinetic properties, confirms target engagement and pathway modulation in physiologically relevant disease settings.

in vivo efficacy sepsis gout mouse models

Lower Cytotoxicity and Improved Human Liver Microsome Stability vs. Initial Hits

Among the NLRP3 inhibitors identified by the machine learning model, CSC-6 was selected as the hit molecule with optimal activity and was noted to have lower cytotoxicity and better stability in human-derived liver microsomes compared to other initial hits [1]. This favorable property profile is more conducive to maintaining in vivo efficacy over extended periods [1]. However, subsequent characterization revealed that CSC-6 still possesses suboptimal plasma stability, limited water solubility, and CYP450 inhibitory toxicity, which prompted scaffold-hopping optimization to generate compound 23 [2]. The relative microsomal stability advantage over other hits in the same screen positions CSC-6 as the preferred hit scaffold for further medicinal chemistry efforts.

cytotoxicity microsomal stability drug-like properties

CSC-6 as a Scaffold-Hopping Template: Physicochemical Liabilities vs. Optimized Derivative Compound 23

A follow-up scaffold-hopping study explicitly used CSC-6 as the template molecule and documented its poor physicochemical properties, including suboptimal plasma stability, low water solubility, and significant CYP450 inhibitory toxicity [1]. The optimized derivative compound 23 exhibited substantially improved plasma stability, water solubility, and no significant CYP450 inhibitory toxicity [1]. This direct comparative characterization establishes CSC-6 as a validated but pharmacokinetically compromised hit compound, ideally suited as a chemical starting point for scaffold-hopping and structure-activity relationship (SAR) studies rather than as a development candidate.

scaffold hopping drug optimization physicochemical properties

Selective NLRP3 Binding and ASC Oligomerization Inhibition with Minimal Off-Target Inflammasome Effects

CSC-6 specifically binds NLRP3 and inhibits its activation without affecting the AIM2, NLRC4, or NLRP1 inflammasomes, as demonstrated by selective inhibition of IL-1β secretion only in NLRP3-stimulated conditions [1]. In contrast, MCC950 also exhibits high selectivity for NLRP3 over other inflammasomes . The selectivity profile of CSC-6 ensures that observed biological effects are attributable specifically to NLRP3 pathway modulation, a critical requirement for target validation studies and for interpreting phenotypic outcomes in complex cellular environments.

selectivity off-target effects inflammasome panel

Optimal Application Scenarios for CSC-6 Based on Validated Differentiation Evidence


Mechanistic Studies of NLRP3 Inflammasome Assembly and ASC Oligomerization

CSC-6 is uniquely suited for dissecting the post-ATPase assembly steps of the NLRP3 inflammasome. Because it blocks ASC oligomerization without inhibiting ATPase activity [1], researchers can use CSC-6 in combination with ATPase inhibitors (e.g., MCC950) to orthogonally validate the functional consequences of interfering at distinct stages of inflammasome activation. This application is particularly valuable in cell biology and immunology laboratories seeking to map the temporal and molecular order of NLRP3-ASC-caspase-1 complex formation.

Scaffold-Hopping and Lead Optimization Programs for NLRP3-Targeted Therapeutics

CSC-6 serves as an ideal template for scaffold-hopping and structure-activity relationship (SAR) studies due to its validated target engagement, well-characterized physicochemical liabilities (poor plasma stability, low solubility, CYP450 inhibition) [1], and proven in vivo efficacy [2]. Medicinal chemistry teams can leverage CSC-6's core scaffold to design and synthesize novel imidazolidinone derivatives with improved drug-like properties, as demonstrated by the successful generation of compound 23 [1].

In Vivo Target Validation in Acute NLRP3-Driven Inflammation Models

Despite its pharmacokinetic limitations, CSC-6 exhibits in vivo efficacy in mouse models of NLRP3 overactivation-mediated sepsis and gout [1]. This makes it suitable for acute, short-term studies where target engagement validation is required but prolonged exposure is not necessary. Researchers can use CSC-6 to confirm that NLRP3 inhibition yields a therapeutic effect in disease models before investing in lead optimization of more drug-like analogs.

Selective NLRP3 Pathway Inhibition in Cellular Assays Requiring Micromolar Potency

With an IC50 of 2.3 μM for IL-1β inhibition in human THP-1 cells [1] and selectivity over other inflammasomes [2], CSC-6 is appropriate for cellular assays where nanomolar potency is not required and where cost-effective tool compound procurement is prioritized. It is well-suited for preliminary screening experiments, target validation in immortalized cell lines, and studies where MCC950's nanomolar potency may cause off-target effects at higher concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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